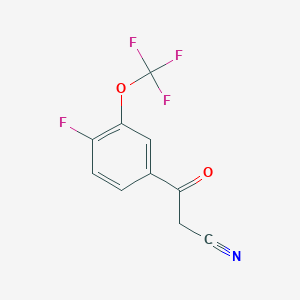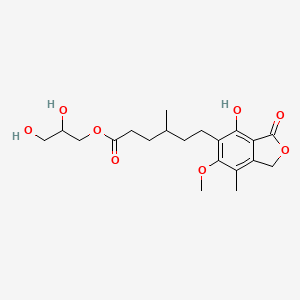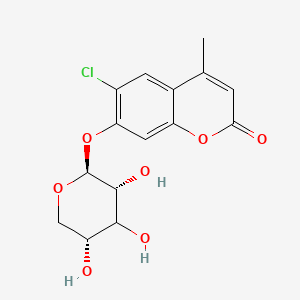
6-Chloro-4-methylumbelliferyl beta-D-Xyloside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-methylumbelliferyl beta-D-Xyloside is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for monitoring the hydrolysis of glycosidic bonds by beta-glucosidase enzymes. This compound has clinical applications, including the investigation of Gaucher’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves the synthesis of the umbelliferone derivative followed by glycosylation. The compound is typically synthesized by reacting 6-chloro-4-methylumbelliferone with a suitable glycosyl donor under acidic or basic conditions to form the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
6-Chloro-4-methylumbelliferyl beta-D-Xyloside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 6-chloro-4-methylumbelliferone .
Common Reagents and Conditions
Reagents: Beta-glucosidase enzymes, water.
Conditions: Typically, the reactions are carried out at physiological pH and temperature to mimic biological conditions.
Major Products
The major product formed from the hydrolysis of this compound is 6-chloro-4-methylumbelliferone .
科学研究应用
6-Chloro-4-methylumbelliferyl beta-D-Xyloside has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to study the activity of beta-glucosidase enzymes.
Biology: Employed in cell culture studies to monitor the synthesis and degradation of glycosaminoglycans.
Industry: Applied in high-throughput screening assays for the discovery of enzyme inhibitors and activators.
作用机制
The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which can be detected fluorometrically. This process allows for the quantification of enzyme activity and the study of enzyme kinetics .
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl beta-D-xyloside: Another fluorogenic substrate used for similar enzymatic assays.
4-Methylumbelliferyl beta-D-glucuronide: Used for detecting beta-glucuronidase activity.
4-Methylumbelliferyl beta-D-cellobioside: Employed in cellulase assays.
Uniqueness
6-Chloro-4-methylumbelliferyl beta-D-Xyloside is unique due to the presence of the chloro group, which can influence its reactivity and the fluorescence properties of the released umbelliferone derivative. This makes it particularly useful in specific biochemical assays where enhanced sensitivity and specificity are required .
属性
分子式 |
C15H15ClO7 |
|---|---|
分子量 |
342.73 g/mol |
IUPAC 名称 |
6-chloro-4-methyl-7-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H15ClO7/c1-6-2-12(18)22-10-4-11(8(16)3-7(6)10)23-15-14(20)13(19)9(17)5-21-15/h2-4,9,13-15,17,19-20H,5H2,1H3/t9-,13?,14-,15+/m1/s1 |
InChI 键 |
YOFHWXBULSBJDT-JGPDKYHGSA-N |
手性 SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O |
规范 SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(CO3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)

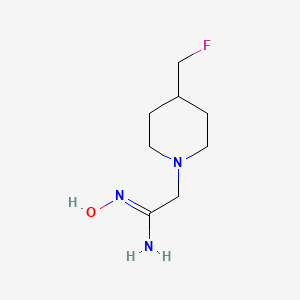
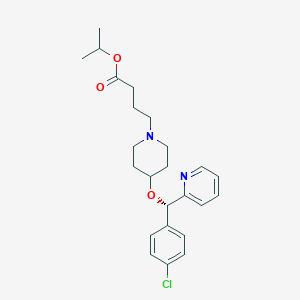

![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
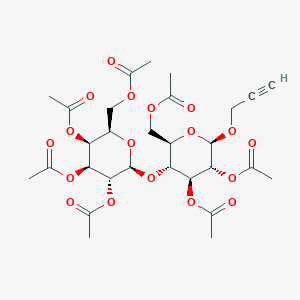
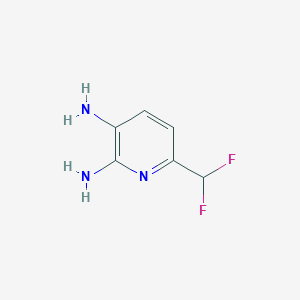
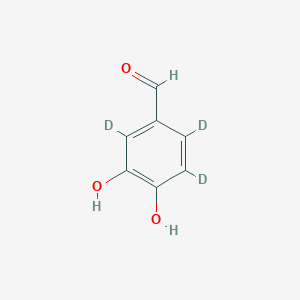

![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
